1-Methyl-3-phenylpiperazine

Process chemistry Pharmaceutical intermediate Regioselectivity

1-Methyl-3-phenylpiperazine (CAS 5271-27-2) is the essential chiral intermediate for mirtazapine synthesis. Procure material manufactured via isomer-controlled routes (US7041826B2/CN101440067B) to avoid 2-phenylpiperazine contamination that causes off-target tetracyclic impurities. Racemic material with validated enantiomeric excess enables stereoselective resolution to (S)-mirtazapine. Also available as certified reference standard for forensic toxicology (melting point 56.2–57.1°C, full spectral characterization). Requires purity ≥98% and certificate of analysis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 5271-27-2
Cat. No. B026559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenylpiperazine
CAS5271-27-2
Synonyms(+/-)-3-Phenyl-1-methylpiperazine; 
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
InChIKeyIRMBVBDXXYXPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenylpiperazine CAS 5271-27-2: Pharmaceutical Intermediate Procurement and Differentiation


1-Methyl-3-phenylpiperazine (CAS 5271-27-2) is a chiral phenylpiperazine derivative primarily employed as a key intermediate in the synthesis of mirtazapine, a tetracyclic antidepressant [1]. The compound exists as a racemic mixture with a single stereocenter at the 3-position, and its enantiomers—(R)- and (S)-1-methyl-3-phenylpiperazine—serve as precursors for optically active mirtazapine formulations [2]. The piperazine ring adopts a regular chair conformation with the phenyl substituent occupying an equatorial position, a structural feature that influences its reactivity and downstream coupling efficiency [1].

Why 1-Methyl-3-phenylpiperazine Cannot Be Substituted with Generic Phenylpiperazine Analogs in Pharmaceutical Synthesis


Substituting 1-methyl-3-phenylpiperazine with structurally similar phenylpiperazines introduces critical risks in downstream pharmaceutical manufacturing. The positional isomer 1-methyl-2-phenylpiperazine and the dimethylated byproduct 1,4-dimethyl-2-phenylpiperazine are common impurities that arise from non-regioselective synthetic routes and cannot be readily separated without specialized purification [1]. These isomers exhibit divergent reactivity in the subsequent coupling with 2-chloronicotinonitrile to form the mirtazapine core, leading to off-target tetracyclic impurities that compromise final API purity and require costly reprocessing [2]. Furthermore, the stereochemical integrity at the 3-position is essential for enantiopure mirtazapine synthesis; generic racemic mixtures without validated enantiomeric excess specifications cannot support stereoselective downstream steps, making unqualified substitution a direct procurement risk [3].

1-Methyl-3-phenylpiperazine CAS 5271-27-2: Quantitative Differentiation Evidence for Procurement Decision-Making


Regioselective Purity Advantage: Avoidance of 2-Phenylpiperazine Isomer Contamination

Conventional synthetic routes to 1-methyl-3-phenylpiperazine via phenylglyoxal amination followed by methylation produce significant quantities of the positional isomer 1-methyl-2-phenylpiperazine and the dimethylated byproduct 1,4-dimethyl-2-phenylpiperazine, which are difficult to separate and contaminate the final product [1]. The novel intermediate route using 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine as a protected precursor entirely circumvents the formation of these 2-phenylpiperazine isomers, yielding 1-methyl-3-phenylpiperazine free from regiochemical contamination [1].

Process chemistry Pharmaceutical intermediate Regioselectivity

Process Yield Advantage: CN101440067B Route Outperforms Prior Art in Industrial-Scale Production

The CN101440067B patent discloses a four-step synthetic route from styrene oxide and N-methylethanolamine that achieves substantially higher overall yield compared to prior art methods. The inventors explicitly critique the Maeda et al. JP2001122863 phenylglyoxal route as suffering from low yield due to multiple methylation byproducts in the final step that are difficult to purify [1]. The CN101440067B method employs a tosyl-protected intermediate strategy that improves regiochemical control and simplifies post-reaction workup, resulting in higher overall process yield and reduced purification complexity [1].

Process optimization Industrial synthesis Yield improvement

Structural Conformation and Reactivity: Equatorial Phenyl Orientation in 1,3-Substituted Piperazine

Single-crystal X-ray diffraction analysis reveals that 1-methyl-3-phenylpiperazine adopts a regular chair conformation with the phenyl ring attached at an equatorial position on the piperazine ring, and the N-methyl group occupying the opposite nitrogen [1]. This equatorial phenyl orientation is sterically favorable for nucleophilic attack during coupling with 2-chloronicotinonitrile in mirtazapine synthesis. In contrast, the 2-phenylpiperazine positional isomer would place the phenyl substituent adjacent to a ring nitrogen, altering steric accessibility and potentially reducing coupling efficiency [2].

Crystallography Conformational analysis Drug intermediate

Physical Property Benchmarks: Melting Point and Molecular Identity for Quality Control Verification

The crystalline form of 1-methyl-3-phenylpiperazine exhibits a melting point of 329.4–330.3 K (56.2–57.1 °C) as determined by experimental measurement on single-crystal material [1]. This melting point serves as a rapid identity verification parameter for incoming quality control. Alternative commercial sources report melting points ranging from 55–59 °C [2], reflecting slight variations due to purity or measurement methodology. The compound's molecular weight (176.26 g/mol) and formula (C₁₁H₁₆N₂) are unequivocally established by crystallographic refinement [1].

Quality control Material characterization Reference standard

1-Methyl-3-phenylpiperazine CAS 5271-27-2: Evidence-Based Application Scenarios for Procurement and Research Use


Mirtazapine API Manufacturing: Key Intermediate Procurement for Regiochemically Pure Coupling

1-Methyl-3-phenylpiperazine is the essential intermediate for coupling with 2-chloronicotinonitrile to form the tetracyclic core of mirtazapine. Procurement of material manufactured via routes that avoid 2-phenylpiperazine isomer contamination (e.g., US7041826B2 or CN101440067B methods) ensures consistent coupling efficiency and minimizes the formation of isomeric tetracyclic impurities that would otherwise require extensive chromatographic removal [1]. The equatorial phenyl orientation of the correct 1,3-isomer provides optimal steric accessibility for this nucleophilic aromatic substitution reaction [2].

Optically Active Mirtazapine Development: Chiral Resolution and Enantiopure Synthesis

For stereoselective synthesis of (S)-mirtazapine, procurement of racemic 1-methyl-3-phenylpiperazine with validated chiral purity specifications is essential. The material can be resolved to (S)- or (R)-1-methyl-3-phenylpiperazine via enzymatic hydrolysis using Streptomyces griseus protease, achieving up to 99% enantiomeric excess when optimized [1]. This resolution step is a critical procurement gateway for manufacturers developing enantiopure mirtazapine formulations with potentially differentiated pharmacokinetic profiles.

Reference Standard for Forensic and Analytical Laboratories

1-Methyl-3-phenylpiperazine serves as a certified reference material for forensic toxicology laboratories, where its unambiguous melting point (56.2–57.1 °C) and fully characterized spectroscopic profile (FT-IR, FT-Raman, ¹H/¹³C NMR) enable reliable identification of phenylpiperazine-related substances in seized materials or biological matrices [1]. Procurement for this application requires material with documented purity ≥98% and certificate of analysis confirming identity against crystallographically validated standards.

Piperazine Derivative Medicinal Chemistry: Scaffold for CNS-Targeted Lead Optimization

The 1-methyl-3-phenylpiperazine scaffold serves as a versatile building block for arylpiperazine-based CNS drug discovery programs targeting serotonin, dopamine, and adrenergic receptors. Computational studies demonstrate that the HOMO orbital is predominantly localized on the piperazine ring, suggesting predictable reactivity for N-functionalization and SAR exploration [1]. Procurement for medicinal chemistry requires high-purity material (>97%) with minimal positional isomer contamination to avoid confounding SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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